2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC15033886
Molecular Formula: C21H16N6O2S2
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N6O2S2 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 2-[[2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C21H16N6O2S2/c1-29-16-9-5-3-7-14(16)18-25-19-13-6-2-4-8-15(13)23-21(27(19)26-18)31-12-17(28)24-20-22-10-11-30-20/h2-11H,12H2,1H3,(H,22,24,28) |
| Standard InChI Key | JTWVLLQKZOBSGC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=NC=CS5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s scaffold integrates a triazolo[1,5-c]quinazoline system, a bicyclic structure combining a triazole ring fused to a quinazoline moiety. The quinazoline component provides a planar aromatic system, while the triazole ring introduces nitrogen-rich heterocyclic character, enhancing hydrogen-bonding capabilities.
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Triazoloquinazoline core | Bicyclic system with N1, N2, and N4 positions enabling kinase interactions |
| 2-Methoxyphenyl group | Electron-donating substituent at position 2, influencing bioavailability |
| Thioacetamide-thiazole | Sulfur-containing side chain contributing to solubility and target affinity |
The 2-methoxyphenyl group at position 2 of the triazole ring modulates electronic properties, potentially enhancing blood-brain barrier penetration. The thioacetamide linker connects the core to a 1,3-thiazol-2-yl group, which may engage in π-π stacking or hydrophobic interactions with biological targets.
Spectroscopic and Computational Data
Density functional theory (DFT) simulations predict strong electron delocalization across the triazoloquinazoline core, with calculated dipole moments of 5.2–6.1 D, suggesting moderate polarity. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments:
-
Quinazoline protons: δ 7.8–8.6 ppm (aromatic region)
-
Methoxy group: δ 3.9 ppm (singlet)
-
Thiazole protons: δ 7.2–7.5 ppm
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves four critical stages (Figure 1):
-
Quinazoline Precursor Formation: Condensation of 2-aminobenzoic acid with 2-methoxyphenyl isocyanate yields a substituted quinazolinone intermediate.
-
Triazole Cyclization: Treatment with hydrazine and subsequent cyclization using POCl₃ introduces the triazole ring.
-
Sulfanyl Acetamide Incorporation: Thiolation at position 5 via nucleophilic substitution with mercaptoacetic acid, followed by coupling to 2-aminothiazole.
-
Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) achieves >95% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | DMF, 110°C, 12h | 68 |
| 2 | POCl₃, reflux, 6h | 72 |
| 3 | DCC, DMAP, CH₂Cl₂, rt | 65 |
| 4 | Column chromatography (EtOAc:Hexane) | 89 |
Microwave-assisted synthesis reduces Step 2 duration to 45 minutes with comparable yields (70–73%).
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
In enzymatic assays, the compound exhibits IC₅₀ values of:
Comparative studies with PF-06463922 (a clinically tested ALK/ROS1 inhibitor) show superior blood-brain barrier penetration (brain/plasma ratio: 1.8 vs. 0.9) . Molecular docking simulations position the methoxyphenyl group within the ALK ATP-binding pocket, forming hydrogen bonds with Met1199 and Glu1210.
Antiproliferative Effects
In NCI-60 cancer cell lines, the compound demonstrates broad-spectrum activity:
Table 3: GI₅₀ Values (μM)
| Cell Line | GI₅₀ |
|---|---|
| A549 (lung) | 0.28 |
| MCF-7 (breast) | 0.34 |
| PC-3 (prostate) | 0.41 |
| HT-29 (colon) | 0.52 |
Mechanistically, it induces G2/M cell cycle arrest (flow cytometry) and caspase-3-mediated apoptosis (2.8-fold increase at 1 μM).
Research Challenges and Future Directions
Current limitations include moderate aqueous solubility (0.12 mg/mL in PBS) and CYP-mediated drug-drug interaction potential. Structural modifications under investigation:
-
Replacement of methoxy with trifluoromethoxy to enhance metabolic stability
-
PEGylation of the thioacetamide linker to improve solubility
Phase I clinical trials are anticipated to begin in Q3 2026, pending IND-enabling toxicity studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume